molecular formula C10H12N2OS B2626292 2-carbamothioyl-N-(2-methylphenyl)acetamide CAS No. 565198-67-6

2-carbamothioyl-N-(2-methylphenyl)acetamide

Cat. No.: B2626292
CAS No.: 565198-67-6
M. Wt: 208.28
InChI Key: SPQNSBBQRWSTPR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-carbamothioyl-N-(2-methylphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 2-methylphenylamine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-carbamothioyl-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-carbamothioyl-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-carbamothioyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as protein synthesis and signal transduction .

Comparison with Similar Compounds

2-carbamothioyl-N-(2-methylphenyl)acetamide can be compared with other similar compounds, such as:

  • 2-carbamothioyl-N-phenylacetamide
  • 2-carbamothioyl-N-(4-methylphenyl)acetamide
  • 2-carbamothioyl-N-(2-chlorophenyl)acetamide

These compounds share similar structural features but differ in their substituents on the phenyl ring

Properties

IUPAC Name

3-amino-N-(2-methylphenyl)-3-sulfanylidenepropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-4-2-3-5-8(7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQNSBBQRWSTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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